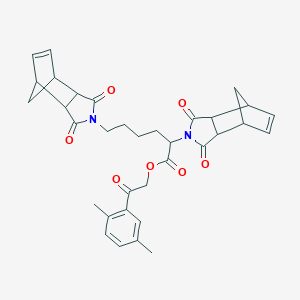
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This step might involve the alkylation of the isoindole core using cyclohexyl halides in the presence of a strong base.
Attachment of the 4-Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Formation of the Final Product: The final step involves the esterification of the intermediate compound with 2-oxoethyl groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties. Isoindole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Wirkmechanismus
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methoxyphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-3-carboxylate
- 2-(4-methoxyphenyl)-2-oxoethyl 2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-CYCLOHEXYL-1,3-DIOXOISOINDOLE-5-CARBOXYLATE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group and the cyclohexyl group can impart distinct properties compared to other isoindole derivatives.
Eigenschaften
Molekularformel |
C24H23NO6 |
|---|---|
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-cyclohexyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H23NO6/c1-30-18-10-7-15(8-11-18)21(26)14-31-24(29)16-9-12-19-20(13-16)23(28)25(22(19)27)17-5-3-2-4-6-17/h7-13,17H,2-6,14H2,1H3 |
InChI-Schlüssel |
AFNBOPQLMGNNSH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Bromophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B341245.png)

![2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341248.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B341249.png)






![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B341262.png)
![Decyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341263.png)
